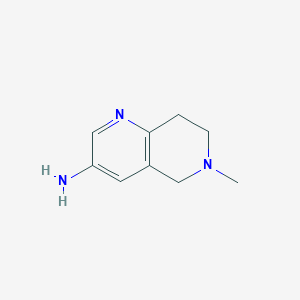

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine

Vue d'ensemble

Description

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a chemical compound with the CAS Number: 216966-37-9. It has a molecular weight of 163.22 and its linear formula is C9H13N3 . It is also known as 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine .

Chemical Reactions Analysis

While the specific chemical reactions involving 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine are not detailed in the search results, it is known that 1,6-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .Physical And Chemical Properties Analysis

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Drug Discovery and Development

This compound serves as a building block in medicinal chemistry for the synthesis of various pharmacologically active molecules. Its structure is a key intermediate in the creation of new drugs, particularly due to its naphthyridine moiety, which is a core structure in many therapeutic agents .

Anticancer Research

Naphthyridines have shown promise in anticancer research. The 1,6-naphthyridine scaffold is being explored for its potential to inhibit cancer cell growth and proliferation. Researchers are investigating derivatives of this compound for their anticancer properties , including their ability to interact with DNA and interfere with cell division .

Anti-HIV Activity

Compounds based on the 1,6-naphthyridine structure have been studied for their potential as anti-HIV agents. The ability of these molecules to inhibit key enzymes in the HIV life cycle makes them candidates for the development of new anti-HIV medications .

Antimicrobial Applications

The antimicrobial properties of naphthyridine derivatives make them valuable in the search for new antibiotics. These compounds can be designed to target specific bacterial enzymes or pathways, offering a strategy to combat antibiotic resistance .

Analgesic and Anti-inflammatory Uses

Research has indicated that certain 1,6-naphthyridine derivatives exhibit analgesic and anti-inflammatory activities. These properties are being explored to develop new treatments for pain and inflammation-related conditions .

Antioxidant Effects

The antioxidant potential of naphthyridine compounds is another area of interest. Their ability to scavenge free radicals and protect cells from oxidative stress is being investigated, which could lead to applications in preventing or treating diseases caused by oxidative damage .

Antivertigo Agents

Synthesis studies have been conducted on derivatives of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine for their potential use as antivertigo agents . These compounds may help in treating conditions related to balance and dizziness .

Chemical Synthesis and Material Science

As a versatile chemical building block, this compound is used in the synthesis of complex organic molecules. It’s also being explored for its potential applications in material science , particularly in the development of organic electronic materials .

Safety and Hazards

Mécanisme D'action

Background

1,6-Naphthyridines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological applications. Alkaloids, for instance, often feature naphthyridine as a core component responsible for their activity . These compounds find use in diagnostics, human disease treatment, agriculture, industry, and photophysical applications . Now, let’s dive into the specifics of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine.

Compound Details:Mechanism of Action

Its potential as an anticancer agent warrants continued investigation . If you have any specific questions or need further details, feel free to ask! 😊

Propriétés

IUPAC Name |

6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-3-2-9-7(6-12)4-8(10)5-11-9/h4-5H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVJXRLEURDFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471612 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine | |

CAS RN |

216966-37-9 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

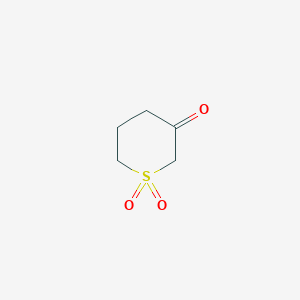

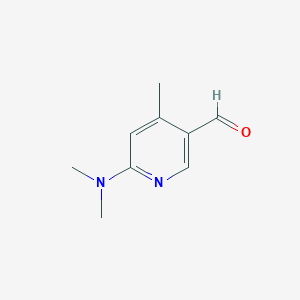

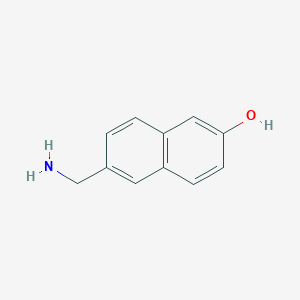

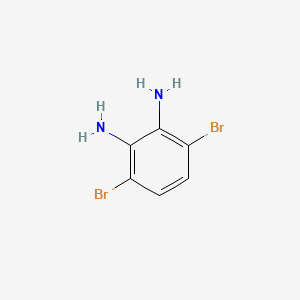

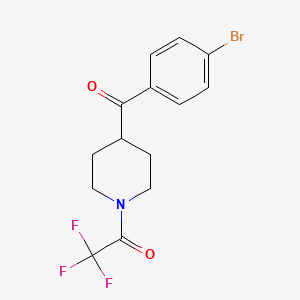

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)

![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)

![Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-](/img/structure/B1314667.png)

![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)